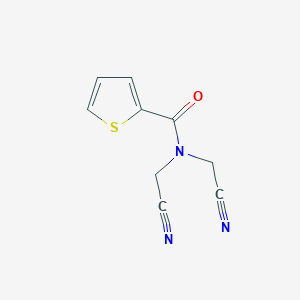
N,N-bis(cyanomethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(cyanomethyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C9H7N3OS and a molecular weight of 205.24 g/mol It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom and four carbon atoms
Preparation Methods
The synthesis of N,N-bis(cyanomethyl)thiophene-2-carboxamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically includes the reaction of thiophene-2-carboxamide with cyanoacetic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
N,N-bis(cyanomethyl)thiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.
Scientific Research Applications
N,N-bis(cyanomethyl)thiophene-2-carboxamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules. In medicine, it is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is used in the development of new materials with unique electronic and optical properties .
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. It can also interact with DNA and RNA, affecting gene expression and protein synthesis. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N,N-bis(cyanomethyl)thiophene-2-carboxamide can be compared with other thiophene derivatives, such as thiophene-2-carboxamide and N,N-bis(2-ethylhexyl)thiophene-2-carboxamide . These compounds share similar structural features but differ in their substituents and functional groups. The unique structure of this compound, with its two cyanomethyl groups, gives it distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H7N3OS |
|---|---|
Molecular Weight |
205.24 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C9H7N3OS/c10-3-5-12(6-4-11)9(13)8-2-1-7-14-8/h1-2,7H,5-6H2 |
InChI Key |
UKNXXMRBUFQJHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


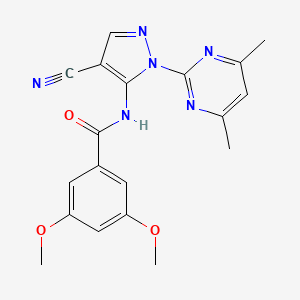
![4-[(benzylsulfonyl)amino]-N,N-bis(2-methylpropyl)benzenesulfonamide](/img/structure/B11178667.png)
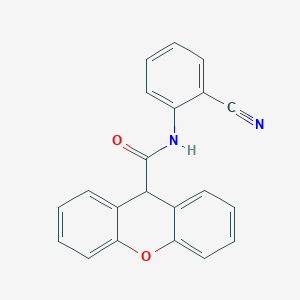
![N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11178687.png)
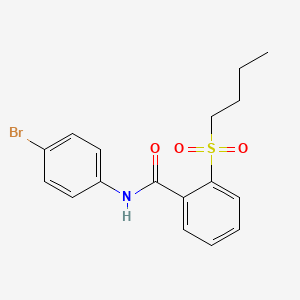
![4-[(4-Fluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B11178692.png)
![2-[(2,4-Dichlorophenyl)carbamoyl]phenyl acetate](/img/structure/B11178694.png)
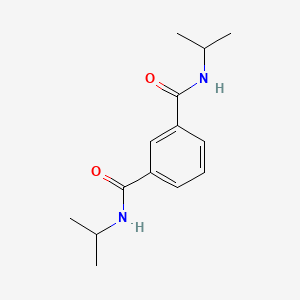
![Ethyl 4-({[4-(acetylamino)phenyl]carbonyl}amino)benzoate](/img/structure/B11178708.png)

![N-{2-[(4-methylbenzyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B11178722.png)
![1-acetyl-4'-amino-6'-(phenylamino)-1'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B11178730.png)
![2-(4-methoxybenzyl)-8-(pyridin-2-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11178737.png)
![ethyl (2E)-2-cyano-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B11178738.png)
